molecular formula C18H21Cl2N3O4S B4154512 1-(3,4-Dichlorophenyl)-3-[5-(diethylsulfamoyl)-2-methoxyphenyl]urea

1-(3,4-Dichlorophenyl)-3-[5-(diethylsulfamoyl)-2-methoxyphenyl]urea

Cat. No.: B4154512
M. Wt: 446.3 g/mol
InChI Key: JHKQPVBDHUNJJY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[5-(diethylsulfamoyl)-2-methoxyphenyl]urea is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-[5-(diethylsulfamoyl)-2-methoxyphenyl]urea typically involves multiple steps. The synthetic route often starts with the preparation of the 3,4-dichloroaniline derivative, which is then reacted with carbonyl compounds under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[5-(diethylsulfamoyl)-2-methoxyphenyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-3-[5-(diethylsulfamoyl)-2-methoxyphenyl]urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-Dichlorophenyl)-3-[5-(diethylsulfamoyl)-2-methoxyphenyl]urea stands out due to its unique chemical structure and properties. Similar compounds include:

  • 3,4-Dichloroamphetamine
  • 2-[4-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(diethylsulfamoyl)-2-methoxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O4S/c1-4-23(5-2)28(25,26)13-7-9-17(27-3)16(11-13)22-18(24)21-12-6-8-14(19)15(20)10-12/h6-11H,4-5H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKQPVBDHUNJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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